2-氨基-6-苯甲酰基己酸

描述

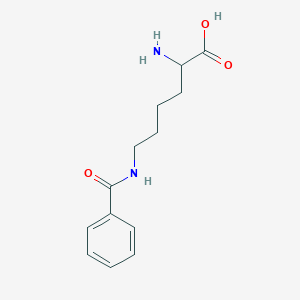

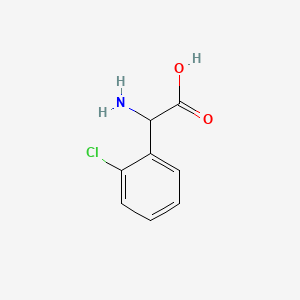

2-Amino-6-benzamidohexanoic acid, also known as A6B, is an amino acid derivative. It is used as an intermediate for the preparation of new Schiff bases and 4-thiazolidinone compounds .

Molecular Structure Analysis

The molecular formula of 2-Amino-6-benzamidohexanoic acid is C13H18N2O3 . The exact mass and monoisotopic mass are 250.13174244 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis

2-Amino-6-benzamidohexanoic acid has a molecular weight of 250.29 g/mol . It has a computed XLogP3-AA value of -1.3, indicating its solubility in water and lipids . The compound has a topological polar surface area of 92.4 Ų .科学研究应用

抗纤溶治疗中的作用

氨甲环酸,一种合成的赖氨酸衍生物,突显了氨基酸衍生物在医学应用中的重要性。它通过抑制纤溶酶原激活和纤维蛋白溶解来作为抗纤溶剂,对于管理各种医学状况下的异常出血起着至关重要的作用。氨甲环酸在手术中减少出血量和输血需求的有效性,以及在妇科疾病和创伤管理中的作用,展示了氨基酸衍生物在增强患者预后和医疗成本效益方面的治疗应用(McCormack, 2012)。

药用营养素潜力

像亮氨酸这样的氨基酸已经成为重要的药用营养素,突显了氨基酸在蛋白质合成以外更广泛应用的重要性。亮氨酸作为胰岛素分泌素的能力,其在改善餐后血糖控制中的作用,以及在肌肉蛋白质合成中的合成作用,为解决肌肉萎缩和2型糖尿病等健康问题提供了一个有前途的途径。这些应用指向了氨基酸在预防性健康和治疗干预中的潜力(van Loon, 2012)。

苯唑类化合物的合成和生物学兴趣

苯唑类化合物及其衍生物的合成化学,包括与2-氨基-6-苯甲酰基己酸相关的化合物,展示了化学和生物学在开发新药物基团方面的交叉点。苯唑类化合物在展示各种生物活性方面的多功能性使其成为药物化学中的焦点,旨在通过创新的合成方法开发新的治疗剂。这篇综述概括了与苯唑类化合物相关的化学和药理活性,突出了它们作为治疗剂的潜力(Rosales-Hernández等,2022)。

氨基酸旋光异构化的见解

氨基酸旋光异构化的地球化学应用为我们提供了一种独特的视角,说明了氨基酸在科学研究中的实用性。这种方法基于氨基酸在地质时间内的旋光异构化,为地质年代学提供了一种工具,有助于我们理解生物和地质过程的时间方面。Schroeder和Bada(1976)的综述强调了氨基酸的跨学科应用,连接了化学、生物学和地球科学(Schroeder & Bada, 1976)。

聚(氨基酸)的生物医学应用

基于氨基酸开发的聚合物在生物医学应用中的发展展示了氨基酸在先进材料科学中的广泛作用。从天然氨基酸衍生的聚(氨基酸)具有生物相容性、生物降解性和代谢降解潜力,使其适用于各种生物医学应用,包括药物和基因传递系统。这篇综述突出了合成和应用高度分支聚(氨基酸)结构的创新方法,强调了材料科学和生物工程的融合(Thompson & Scholz, 2021)。

属性

IUPAC Name |

2-amino-6-benzamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318715 | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzamidohexanoic acid | |

CAS RN |

5107-18-6 | |

| Record name | 5107-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)